molecular formula C17H19NO4S B4391218 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylbenzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylbenzenesulfonamide

Cat. No. B4391218
M. Wt: 333.4 g/mol
InChI Key: JFHYTJAGZQHVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylbenzenesulfonamide, commonly known as BDBES, is a chemical compound that has been of great interest to scientists due to its unique properties. BDBES is a sulfonamide derivative that has been found to possess potent biological activities, making it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of BDBES is not yet fully understood. However, studies have shown that BDBES acts by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, BDBES has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
BDBES has been found to possess various biochemical and physiological effects. Studies have shown that BDBES can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. BDBES has also been found to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

BDBES has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. However, one of the limitations of BDBES is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research of BDBES. One of the most promising directions is the development of BDBES-based therapeutics for various diseases. Studies have shown that BDBES has potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. Additionally, further studies are needed to understand the mechanism of action of BDBES fully. This will help in the development of more effective BDBES-based therapeutics.

Scientific Research Applications

BDBES has been found to possess various biological activities, making it a promising candidate for scientific research. One of the most significant applications of BDBES is its potential as a therapeutic agent for various diseases. Studies have shown that BDBES has potent anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-2-18(23(19,20)15-8-4-3-5-9-15)12-14-13-21-16-10-6-7-11-17(16)22-14/h3-11,14H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHYTJAGZQHVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1COC2=CC=CC=C2O1)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylbenzenesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylbenzenesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylbenzenesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylbenzenesulfonamide

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